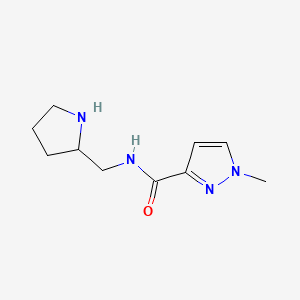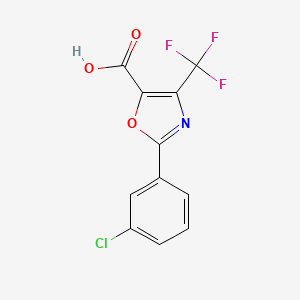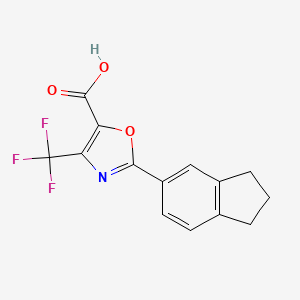![molecular formula C11H14BrNO4 B6628397 3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)
3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as BDP, and it belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). BDP has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory conditions.
Wirkmechanismus
The mechanism of action of BDP involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. BDP preferentially inhibits COX-2, which is the inducible isoform of the enzyme that is upregulated during inflammation. By inhibiting COX-2, BDP reduces the production of prostaglandins, which are responsible for the pain, swelling, and redness associated with inflammation.
Biochemical and Physiological Effects
BDP has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BDP also inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation. In addition, BDP has been shown to reduce the migration of inflammatory cells to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDP in lab experiments is its well-established mechanism of action. BDP has been extensively studied, and its effects on COX-2 inhibition and inflammation have been well-characterized. In addition, BDP is readily available and relatively inexpensive, making it a cost-effective option for lab experiments.
One limitation of using BDP in lab experiments is its potential for off-target effects. BDP has been shown to inhibit other enzymes such as lipoxygenase (LOX), which could lead to unintended effects. In addition, BDP has been shown to have a short half-life, which could limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of BDP. One potential application of BDP is in the treatment of inflammatory bowel disease (IBD). BDP has been shown to reduce inflammation in animal models of IBD, and clinical trials are currently underway to evaluate its efficacy in humans.
Another future direction for the study of BDP is in the treatment of cancer. BDP has been shown to induce apoptosis (programmed cell death) in cancer cells, and it could be used in combination with other chemotherapeutic agents to enhance their efficacy.
Finally, the development of new formulations of BDP could improve its pharmacokinetic properties and increase its effectiveness in vivo. For example, the development of nanoparticle-based formulations of BDP could improve its bioavailability and extend its half-life.
Synthesemethoden
The synthesis of BDP involves the reaction of 3-bromo-4-hydroxybenzoic acid with 1,3-dihydroxypropan-2-ylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified by column chromatography to obtain pure BDP.
Wissenschaftliche Forschungsanwendungen
BDP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes, which are mediators of inflammation. BDP has also been shown to have analgesic effects by blocking the transmission of pain signals in the nervous system. In addition, BDP has antipyretic effects by reducing fever.
Eigenschaften
IUPAC Name |
3-bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4/c12-10-3-7(11(16)17)1-2-8(10)4-13-9(5-14)6-15/h1-3,9,13-15H,4-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOREPSPYGGSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)CNC(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6628327.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)

![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)


![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)

![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)
![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
![3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)
